molecular formula C21H24N4O3 B10989786 N-(2,3-Dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)-2-[1-(1H-pyrrol-1-ylmethyl)cyclohexyl]acetamide

N-(2,3-Dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)-2-[1-(1H-pyrrol-1-ylmethyl)cyclohexyl]acetamide

Cat. No.: B10989786
M. Wt: 380.4 g/mol
InChI Key: OBUUHCNUQXNQSJ-UHFFFAOYSA-N
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Description

N-(2,3-Dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)-2-[1-(1H-pyrrol-1-ylmethyl)cyclohexyl]acetamide is a complex organic compound that features a quinoxaline core and a cyclohexylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)-2-[1-(1H-pyrrol-1-ylmethyl)cyclohexyl]acetamide typically involves multiple steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a dicarbonyl compound, such as glyoxal, under acidic conditions.

    Introduction of the Cyclohexylacetamide Moiety: The cyclohexylacetamide group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a cyclohexylamine derivative with an acyl chloride or an ester to form the acetamide linkage.

    Pyrrole Substitution: The pyrrole group can be attached to the cyclohexyl ring through a Friedel-Crafts alkylation reaction, using a pyrrole and an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The quinoxaline core can undergo oxidation reactions, potentially forming quinoxaline N-oxides.

    Reduction: Reduction of the quinoxaline core can lead to the formation of tetrahydroquinoxaline derivatives.

    Substitution: The compound can undergo various substitution reactions, particularly at the pyrrole and cyclohexylacetamide moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions can be facilitated by Lewis acids like aluminum chloride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoxaline core may yield quinoxaline N-oxides, while reduction could produce tetrahydroquinoxaline derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2,3-Dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)-2-[1-(1H-pyrrol-1-ylmethyl)cyclohexyl]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in the treatment of certain diseases.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(2,3-Dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)-2-[1-(1H-pyrrol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The quinoxaline core can participate in π-π stacking interactions, while the cyclohexylacetamide moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline Derivatives: Compounds such as 2,3-dimethylquinoxaline share the quinoxaline core but lack the cyclohexylacetamide moiety.

    Cyclohexylacetamide Derivatives: Compounds like N-cyclohexylacetamide have the cyclohexylacetamide group but do not contain the quinoxaline core.

    Pyrrole-Substituted Compounds: Compounds such as 1-(1H-pyrrol-1-ylmethyl)cyclohexane have the pyrrole substitution but lack the quinoxaline core.

Uniqueness

N-(2,3-Dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)-2-[1-(1H-pyrrol-1-ylmethyl)cyclohexyl]acetamide is unique due to its combination of a quinoxaline core, a cyclohexylacetamide moiety, and a pyrrole substitution. This unique structure allows it to participate in a variety of chemical reactions and interact with multiple molecular targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C21H24N4O3

Molecular Weight

380.4 g/mol

IUPAC Name

N-(2,3-dioxo-1,4-dihydroquinoxalin-6-yl)-2-[1-(pyrrol-1-ylmethyl)cyclohexyl]acetamide

InChI

InChI=1S/C21H24N4O3/c26-18(13-21(8-2-1-3-9-21)14-25-10-4-5-11-25)22-15-6-7-16-17(12-15)24-20(28)19(27)23-16/h4-7,10-12H,1-3,8-9,13-14H2,(H,22,26)(H,23,27)(H,24,28)

InChI Key

OBUUHCNUQXNQSJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)NC2=CC3=C(C=C2)NC(=O)C(=O)N3)CN4C=CC=C4

Origin of Product

United States

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